Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. It has the molecular formula and a molecular weight of 242.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of new therapeutic agents and complex molecules.
This compound falls under the category of spirocyclic compounds, which are characterized by two or more rings sharing one or more atoms. Specifically, it contains both nitrogen and oxygen atoms within its structure, making it a member of the diazaspiro and oxa-spiro classes of compounds.
The synthesis of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate typically involves several steps that may include the reaction of precursor compounds under controlled conditions. A common synthetic route includes the condensation of appropriate amines with spirocyclic ketones or esters.
The molecular structure of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate features a spirocyclic framework composed of two fused rings with a tert-butyl group attached. The presence of the oxo group (carbonyl) contributes to its reactivity.
Key structural data includes:
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate can participate in various chemical reactions:
The specific outcomes of these reactions depend on the conditions used (temperature, solvent) and the nature of the reagents involved. The major products formed are contingent on these variables.
The mechanism of action for tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor interactions through binding to specific sites, potentially influencing various biochemical pathways.
While specific physical properties such as melting point and boiling point are not universally reported for this compound, it is generally characterized by:
Chemical properties include:
Relevant data regarding these properties can be crucial for applications in synthesis and formulation .
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate has diverse applications in scientific research:
These applications highlight the compound's significance across multiple scientific disciplines .
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and ability to modulate drug-like properties. Characterized by a shared atom connecting two orthogonal rings, these constrained systems reduce molecular flexibility while enhancing target selectivity and metabolic stability. Among these, diazaspiro[4.4]nonane derivatives have emerged as privileged scaffolds in pharmaceutical design, offering versatile synthetic pathways and significant spatial diversity. The incorporation of heteroatoms—particularly nitrogen and oxygen—within these frameworks enables critical hydrogen bonding interactions with biological targets while maintaining favorable physicochemical profiles. This review examines the specific structural and functional attributes of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate, a compound exemplifying the strategic integration of spirocyclic complexity with protective group chemistry for advanced synthetic applications [1] [3].
Diazaspiro[4.4]nonane cores serve as molecular platforms that confer conformational rigidity to bioactive compounds, significantly enhancing receptor binding specificity. The tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate derivative (CAS: 1642899-83-9) exemplifies this approach, where the spirojunction reduces rotational freedom while the embedded lactone and carbamate functionalities enable directed synthetic elaboration. This scaffold has demonstrated particular utility in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier—a property attributable to optimal lipophilicity (calculated XLogP: 1.51) and moderate molecular weight (226.32 g/mol) [5]. The presence of both hydrogen bond acceptors (carbonyl oxygens) and donors (secondary amine) further facilitates interactions with neurological targets, including neurotransmitter receptors and enzymes implicated in neurodegenerative pathologies [4].
Table 1: Physicochemical Profile of tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂O₃ | Empirical |
Molecular Weight | 226.32 g/mol | Mass Spectrometry |
Hydrogen Bond Acceptors | 3 | Computational Prediction |
Hydrogen Bond Donors | 1 | Computational Prediction |
XLogP | 1.51 | Computational Prediction |
Topological Polar Surface Area | 41.57 Ų | Computational Modeling |
Rotatable Bonds | 3 | Computational Modeling |
The scaffold's synthetic versatility is evidenced by its incorporation into nicotinic acetylcholine receptor (nAChR) modulators described in patent literature, where the diazaspiro[4.4]nonane core serves as a bioisostere for piperidine rings with enhanced three-dimensionality [4]. Molecular editing at the N7 position (via carbamate deprotection) allows for the introduction of diverse aryl and heteroaryl pharmacophores that fine-tune receptor affinity and functional activity. Furthermore, the lactone moiety at position 2 provides a handle for further ring transformations or hydrolytic cleavage to introduce additional functionality. These derivatives exhibit nanomolar binding affinities in neurological targets, validating the scaffold's role in optimizing ligand efficiency metrics. The constrained geometry also minimizes off-target interactions, reducing the risk of adverse effects commonly associated with flexible drug candidates—particularly those targeting ion channels and GPCRs in complex neurological environments [4] [8].
The 1-oxa-3,7-diazaspiro[4.4]nonane system represents a structurally sophisticated heterocyclic framework that combines the stability of cyclic carbamates with the reactivity of embedded lactone functionality. Its core architecture comprises a gamma-lactone fused spirocyclically to a piperidine ring, creating distinct electronic environments that govern both synthetic manipulation and biological interactions. The tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate derivative (SMILES: O=C1NCC2(O1)CCN(C2)C(=O)OC(C)(C)C) illustrates this elegantly, where the Boc group stabilizes the N7 nitrogen against oxidation while maintaining crystallinity for purification [1] [6]. The lactone carbonyl exhibits significant polarization due to the adjacent oxygen, rendering it more electrophilic than standard aliphatic esters and thus more reactive toward nucleophiles—a property exploited in ring-opening reactions to create novel heterocyclic systems [4] [7].
Table 2: Reactivity and Synthetic Applications of the 1-Oxa-3,7-Diazaspiro[4.4]nonane Core
Functional Group | Reactivity Profile | Synthetic Applications |
---|---|---|
Lactone (1-Oxa) | Nucleophilic ring-opening (amines, alcohols) | Linear amino esters; Macrocyclization precursors |
Tert-butyl carbamate | Acid-mediated deprotection | Free secondary amine for N-alkylation/acylation |
Spirocyclic amine | Stereoselective functionalization | Chiral auxiliaries; Asymmetric catalysis |
Bridghead carbon | Resistance to elimination | Stable conformation in physiological pH |
The stereochemical integrity of the spirocyclic carbon (C2) prevents epimerization under physiological conditions, making this scaffold invaluable for designing stereodefined therapeutic candidates [5]. Computational studies reveal that the gamma-lactone imposes approximately 90° torsion angles between the two rings, projecting substituents into distinct quadrants of three-dimensional space—crucial for precise molecular recognition events [5]. This geometric constraint differentiates it from non-spirocyclic analogs by reducing the entropic penalty upon target binding. The Boc-protected variant (CAS: 1642899-83-9) serves as a key synthetic intermediate, with commercial availability in quantities from 100mg to bulk scale, reflecting its established role in pharmaceutical discovery pipelines [1] [6]. Under alkaline conditions, the lactone undergoes selective hydrolysis without disrupting the carbamate, enabling the synthesis of novel water-soluble derivatives while preserving the nitrogen-protecting group for subsequent transformations. This orthogonal reactivity exemplifies how strategic functionalization of the diazaspiro[4.4]nonane core enables combinatorial access to chemically diverse libraries for structure-activity relationship studies [4] [7].
Table 3: Commercially Available Derivatives of Diazaspiro[4.4]nonane Scaffolds
Compound Name | CAS Number | Supplier | Structural Variation |
---|---|---|---|
tert-Butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate | 1642899-83-9 | Amadis Chemical | Lactone + Boc protection |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | Ambeed | Unsubstituted diazaspiro core |
1-Methyl-7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane | - | Patent derivatives | Aryl-functionalized nitrogen |
The scaffold's stability profile merits particular attention: the lactone remains intact under standard amide coupling conditions (e.g., HATU/DIPEA), while the Boc group demonstrates resilience toward nucleophiles at temperatures below 50°C [5] [6]. This differential stability enables sequential modification strategies where the lactone is first opened by aminolysis, followed by carbamate deprotection and functionalization of the secondary amine. Such synthetic pathways have yielded novel compounds with demonstrated activity against neurodegenerative targets, including cytokine modulators and enzyme inhibitors implicated in Alzheimer's pathology [4] [8]. The structural conservation observed in these bioactive derivatives underscores the scaffold's role as a geometrically conserved platform for three-dimensional drug design—a critical advancement beyond traditional planar heterocycles in addressing complex disease biology.
Table 4: Biologically Active Derivatives Based on the Diazaspiro[4.4]nonane Core
Biological Target | Derivative Structure | Reported Activity |
---|---|---|
Nicotinic Acetylcholine Receptors | 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane | Subtype-selective modulation |
FAAH/MAGL Enzymes | N-(4-Fluorobenzyl)-functionalized derivative | Dual enzymatic inhibition |
Cytokine Production Modulators | N-Aryl substituted analogs | IL-6/IL-1β suppression |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1